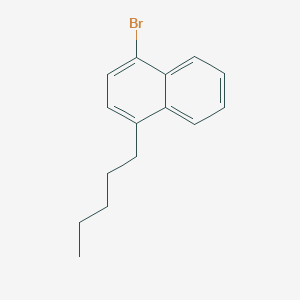
1-Bromo-4-pentylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-pentylnaphthalene is an organic compound with the molecular formula C15H17Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a pentyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-pentylnaphthalene can be synthesized through the bromination of 4-pentylnaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solvents such as carbon tetrachloride (CCl4) or chloroform (CHCl3) can aid in the dissolution of reactants and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-pentylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as cyanide (CN-) to form nitriles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium cyanide (NaCN) in the presence of a phase transfer catalyst.
Coupling: Palladium catalysts (Pd) with bases such as potassium carbonate (K2CO3) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 4-pentylnaphthalenecarbonitrile.
Coupling: 4-pentylbiphenyl derivatives.
Reduction: 4-pentylnaphthalene.
Scientific Research Applications
1-Bromo-4-pentylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 1-Bromo-4-pentylnaphthalene largely depends on its chemical reactivity. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .
Comparison with Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the pentyl group, making it less hydrophobic and less bulky.
2-Bromonaphthalene: Bromine is substituted at the second position, leading to different reactivity and steric effects.
1-Chloronaphthalene: Chlorine atom instead of bromine, resulting in different reactivity due to the difference in electronegativity and bond strength.
Uniqueness: 1-Bromo-4-pentylnaphthalene is unique due to the presence of both a bromine atom and a pentyl group, which confer distinct chemical properties. The pentyl group increases the hydrophobicity and bulkiness of the molecule, affecting its solubility and reactivity compared to other bromonaphthalene derivatives.
Properties
CAS No. |
143076-91-9 |
|---|---|
Molecular Formula |
C15H17Br |
Molecular Weight |
277.20 g/mol |
IUPAC Name |
1-bromo-4-pentylnaphthalene |
InChI |
InChI=1S/C15H17Br/c1-2-3-4-7-12-10-11-15(16)14-9-6-5-8-13(12)14/h5-6,8-11H,2-4,7H2,1H3 |
InChI Key |
MRHBFRUHOIRGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C2=CC=CC=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


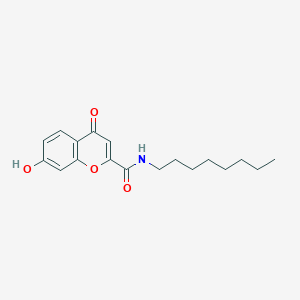
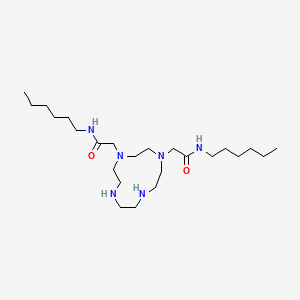
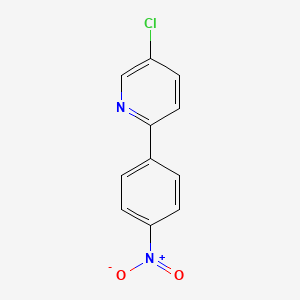

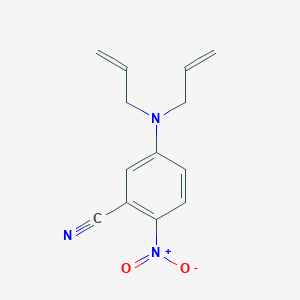


![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl-](/img/structure/B12537493.png)
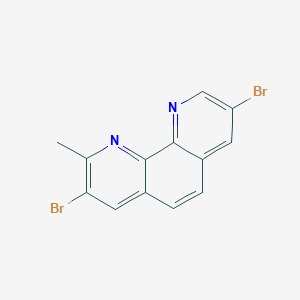
![Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol](/img/structure/B12537508.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)

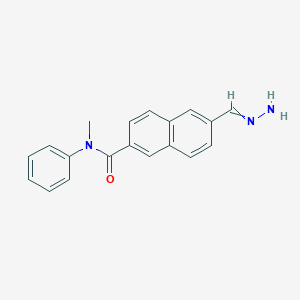
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)
